molecular formula C15H35ClN2 B12659357 N-Dodecylpropane-1,3-diamine hydrochloride CAS No. 71732-94-0

N-Dodecylpropane-1,3-diamine hydrochloride

Cat. No.: B12659357
CAS No.: 71732-94-0
M. Wt: 278.90 g/mol
InChI Key: HCHBZCWDQZSHBL-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound is systematically named according to IUPAC conventions as N'-dodecylpropane-1,3-diamine hydrochloride. The structure comprises a 12-carbon dodecyl chain ($$ \text{C}{12}\text{H}{25} $$) bonded to the primary amine of a propane-1,3-diamine moiety, with the secondary amine protonated by hydrochloric acid. Key identifiers include:

Property Value Source
CAS Registry Number 71732-94-0
Molecular Formula $$ \text{C}{15}\text{H}{35}\text{ClN}_2 $$
Molecular Weight 278.905 g/mol
Boiling Point 326°C at 760 mmHg
Density 0.839±0.06 g/cm³
Melting Point 24.5–25.5°C

The compound’s amphiphilic nature arises from the hydrophobic dodecyl tail and the hydrophilic diamine hydrochloride headgroup. This duality facilitates micelle formation in aqueous solutions, enhancing its efficacy as a surfactant. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct proton resonances corresponding to the methylene groups in the dodecyl chain ($$ \delta $$ 1.2–1.4 ppm) and the amine protons ($$ \delta $$ 2.6–3.1 ppm).

Historical Development and Discovery

The synthesis of this compound emerged from mid-20th-century research into cationic surfactants. Early methodologies involved nucleophilic substitution reactions between dodecylamine and 1,3-diaminopropane under acidic conditions. Industrial production scaled in the 1980s, driven by demand for non-oxidizing biocides in water treatment and wood preservation.

A pivotal advancement occurred in the 2000s with the development of high-purity synthesis routes using continuous-flow reactors, which minimized byproducts like unreacted dodecylamine and improved yield reproducibility. The compound’s registration under the European Inventory of Existing Commercial Chemical Substances (EINECS 275-923-7) further standardized its commercial production.

Significance in Industrial and Academic Contexts

In industrial settings, this compound serves as:

  • Antimicrobial agent : Effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at concentrations as low as 0.1% (w/v).
  • Wood preservative : Penetrates cellulose matrices to inhibit fungal growth (e.g., *Gloeophyllum trabeum) without altering structural integrity.
  • Dairy sanitizer : Quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in cheese samples at residues ≤225 μg/kg, ensuring compliance with food safety regulations.

Academically, the compound is a model substrate for studying:

  • Micelle kinetics : Dynamic light scattering (DLS) reveals critical micelle concentrations (CMC) of 0.8–1.2 mM in aqueous solutions.
  • Structure-activity relationships : Elongating the alkyl chain beyond 12 carbons reduces water solubility but enhances biocidal potency.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71732-94-0

Molecular Formula

C15H35ClN2

Molecular Weight

278.90 g/mol

IUPAC Name

N'-dodecylpropane-1,3-diamine;hydrochloride

InChI

InChI=1S/C15H34N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;/h17H,2-16H2,1H3;1H

InChI Key

HCHBZCWDQZSHBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecylpropane-1,3-diamine hydrochloride can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Dodecylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Disinfection

Food Processing and Healthcare:
N-Dodecylpropane-1,3-diamine hydrochloride is widely utilized as a disinfectant in the food processing industry and healthcare settings. It is effective against a range of pathogens, including Gram-positive bacteria and wood-destroying fungi. Its use as a surface disinfectant in hospitals has been documented, where it helps maintain sterile environments by eliminating harmful microorganisms on surfaces and instruments .

Biocidal Properties:
The compound acts as a biocide, targeting bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis. This makes it particularly valuable in applications requiring stringent hygiene standards .

Applications in Agriculture

This compound is also employed in agricultural settings as an algicide and preservative for liquids in cooling and processing systems. Its low leaching potential makes it environmentally favorable for use in soil applications .

Potential Therapeutic Uses

Recent studies have explored the potential of this compound as a drug delivery vehicle or anti-cancer agent. Its ability to disrupt biological membranes may enhance the efficacy of certain therapeutic compounds by facilitating their entry into cells. However, further research is necessary to fully understand its therapeutic potential.

Toxicological Considerations

While this compound has beneficial applications, it is important to note its toxicological profile. Studies indicate that it can cause skin irritation and allergic reactions upon contact. In laboratory settings, high doses have resulted in moderate toxicity in animal models . Safety precautions are essential when handling this compound to minimize exposure risks.

Summary of Key Applications

Application Area Description
Disinfectant Effective against pathogens in food processing and healthcare settings.
Biocide Disrupts microbial cell membranes; effective against Gram-positive bacteria and fungi.
Agriculture Used as an algicide; low leaching potential makes it suitable for soil applications.
Therapeutic Potential Investigated as a drug delivery vehicle or anti-cancer agent; further research needed on efficacy.

Case Studies

  • Occupational Exposure : A study documented cases of occupational allergic contact dermatitis among healthcare workers using disinfectants containing this compound . Patch tests confirmed sensitization to the compound.
  • Efficacy in Dairy Products : A liquid chromatography-tandem mass spectrometry method was developed to quantify this compound in dairy products, demonstrating its application in ensuring food safety .
  • Environmental Impact Study : Research indicates that the compound's interactions with soil components suggest minimal environmental impact due to low leaching potential.

Mechanism of Action

The mechanism of action of N-dodecylpropane-1,3-diamine hydrochloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions make it effective as an antimicrobial agent and in various biochemical applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine hydrochloride
  • CAS No.: 2372-82-9
  • Molecular Formula : C₁₈H₄₁N₃·HCl
  • Molecular Weight : 336.0 g/mol (base compound: 299.54 g/mol) .

Properties and Applications :
N-Dodecylpropane-1,3-diamine hydrochloride is a polyamine-based compound with a dodecyl (C12) hydrophobic chain and multiple amine groups, enabling broad-spectrum antimicrobial activity. It is used in disinfectants, wood preservatives, and medical device sanitizers due to its efficacy against bacteria (Gram-positive and Gram-negative), fungi, viruses, and biofilms . Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

Industrial Relevance :
The compound is commercially available in formulations such as Deconex, Aniosurf ND Premium, and Formula 429 FC, often combined with didecyldimethylammonium chloride (DDAC), alcohols, or polyhexamethylene biguanide (PHMB) to enhance stability and residual effects .

Comparison with Similar Compounds

Antimicrobial Efficacy

Key Competitors :

  • Didecyldimethylammonium chloride (DDAC) : Quaternary ammonium salt (QAC).
  • Polyhexamethylene biguanide (PHMB) : Biguanide polymer.
  • Benzalkonium chloride (BAC) : QAC with a benzyl group.
  • Glutaraldehyde (GA) : Aldehyde-based disinfectant.

Minimal Inhibitory Concentration (MIC) Data :

Compound MIC Range (%) Target Microorganisms Reference
N-Dodecylpropane-1,3-diamine 0.02–2 Bacteria, moulds, biofilms
DDAC 0.05–4 Bacteria, fungi
Sodium hypochlorite 0.1–5 Broad-spectrum
Glutaraldehyde 0.5–8 Spore-forming bacteria

Key Findings :

  • N-Dodecylpropane-1,3-diamine exhibits superior efficacy at lower concentrations compared to DDAC and GA, particularly against biofilms and moulds .
  • Unlike BAC and PHMB, it shows a lower propensity to induce antibiotic resistance in E. coli biofilms when used at sublethal concentrations .

Spectrum of Activity

Compound Bacteria Fungi Viruses Biofilms Environmental Stability
N-Dodecylpropane-1,3-diamine ✔️ ✔️ ✔️ ✔️ Moderate
DDAC ✔️ ✔️ High
PHMB ✔️ ✔️ ✔️ Low (degraded by organics)
Glutaraldehyde ✔️ ✔️ High (but toxic residues)

Notes:

  • N-Dodecylpropane-1,3-diamine is effective against poliovirus and enveloped viruses, whereas DDAC and PHMB lack virucidal activity .
  • Glutaraldehyde outperforms polyamines against Clostridium sporogenes but requires higher concentrations and poses toxicity risks .

Critical Observations :

  • N-Dodecylpropane-1,3-diamine causes corneal irritation upon direct contact, similar to BAC but less severe than GA .
  • Its environmental persistence and toxicity to aquatic organisms necessitate careful disposal .

Formulation Compatibility

Common Blends :

  • Formula 429 FC : Combines N-Dodecylpropane-1,3-diamine (0.2%) with PHMB (0.047%) for enhanced residual activity against fungi and bacteria .
  • Hospital Disinfectants: Often paired with ethanol (20–70%) and DDAC for rapid surface disinfection .

Advantages Over Standalone Compounds :

  • Synergistic effects with QACs (e.g., DDAC) improve lipid-enveloped virus inactivation .
  • Alcohol blends reduce concentration-dependent toxicity while maintaining efficacy .

Biological Activity

N-Dodecylpropane-1,3-diamine hydrochloride, also known as N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is a compound with significant biological activity, particularly in the field of antimicrobial applications. This article reviews its biological properties, efficacy against pathogens, and safety profiles based on recent studies and findings.

This compound is a long-chain aliphatic amine with a molecular formula of C15_{15}H34_{34}N2_2·HCl. Its structure allows it to function effectively as a surfactant and biocide due to its amphiphilic nature, which facilitates interaction with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Efficacy Against Pathogens
this compound has demonstrated broad-spectrum antimicrobial activity. A study evaluating its effectiveness against 81 isolates of Acinetobacter baumannii showed that it was effective in reducing bacterial counts significantly. Logarithmic reductions of ≥5 were observed in 100% of the isolates tested in its undiluted form .

Comparison with Other Disinfectants
In combination with other disinfectants like povidone-iodine and chlorhexidine, N-dodecylpropane-1,3-diamine showed enhanced efficacy against resistant strains of bacteria. Notably, the combination with 70% ethyl alcohol yielded better results compared to when these agents were used alone .

Safety and Toxicological Profile

Genotoxicity and Carcinogenicity
Research indicates that this compound is not genotoxic in vitro nor carcinogenic in animal models . In studies involving rats, the compound exhibited a no-observed-adverse-effect level (NOAEL) at doses of 5 mg/kg body weight for acute toxicity assessments .

Skin Irritation and Allergic Reactions
Despite its antimicrobial benefits, there have been reports of skin irritation associated with exposure to formulations containing this compound. In patch tests conducted on healthcare workers exposed to disinfectants containing N-dodecylpropane-1,3-diamine, reactions varied from mild dermatitis to severe eczema . This highlights the need for caution when using this compound in occupational settings.

Case Studies

Case Study 1: Hospital Worker Reactions
A documented case involved a hospital worker who developed eczema after exposure to disinfectants containing N-dodecylpropane-1,3-diamine. Patch tests revealed significant reactions to concentrations as low as 0.1% . This emphasizes the importance of monitoring for allergic responses among users.

Case Study 2: Efficacy in Dairy Products
A study focused on quantifying residual levels of N-dodecylpropane-1,3-diamine in dairy products used a validated LC-MS/MS method. The findings confirmed effective disinfection without significant residual toxicity at recommended usage levels .

Research Findings Summary

Study Findings Impact
Acinetobacter baumannii susceptibility studyEffective against all tested isolates; logarithmic reduction ≥5Strong potential for use in clinical settings
Toxicological assessmentNo genotoxicity or carcinogenicity; NOAEL at 5 mg/kgSupports safety for controlled use
Skin irritation case studiesReported allergic reactions in healthcare workersNecessitates caution in occupational use

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Dodecylpropane-1,3-diamine hydrochloride, and how can purity be validated?

  • Methodology : The compound is synthesized via alkylation of propane-1,3-diamine with dodecyl halides, followed by hydrochloride salt formation. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for stabilizing intermediates . Purification involves recrystallization in ethanol or methanol. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to assess impurities (<1%) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks: δ 1.25 (dodecyl chain CH₂), δ 2.65–3.10 (propane-1,3-diamine backbone), and δ 3.30 (NH₂/NH₃⁺) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms molecular weight (299.54 g/mol) with m/z 300.5 [M+H]⁺ .
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) for retention time consistency .

Q. How does the compound interact with microbial cell membranes in basic antimicrobial assays?

  • Mechanism : The amphiphilic structure disrupts lipid bilayers via electrostatic interactions (amine groups) and hydrophobic insertion (dodecyl chain). Standard protocols involve minimum inhibitory concentration (MIC) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values typically ≤50 µg/mL in nutrient broth . Neutralization of cationic charges (e.g., using lecithin) in suspension tests validates membrane-targeting specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

  • Data Analysis : Discrepancies arise from variations in test standards (e.g., EN 1276 vs. BSI PAS2424) and biofilm vs. planktonic cell models . For example:

  • Table 1 : Efficacy in biofilm vs. planktonic E. coli
Test StandardBiofilm (log₁₀ reduction)Planktonic (log₁₀ reduction)
EN 136972.5–3.05.0–6.0
Modified BSI1.8–2.24.5–5.5
  • Recommendation : Standardize inoculum size (10⁶ CFU/mL) and pre-condition biofilms for 48 hours to align with clinical relevance .

Q. What strategies optimize the compound’s activity in complex matrices (e.g., serum or organic matter)?

  • Experimental Design :

  • Interference Studies : Add bovine serum albumin (0.3–3% w/v) to simulate wound exudate. Activity decreases by 30–50% due to protein binding; counter with surfactant synergists (e.g., polysorbate 80) .
  • pH Optimization : Activity peaks at pH 6.5–7.5 (amine protonation). Below pH 6, aggregation reduces bioavailability .

Q. How does prolonged exposure to sub-inhibitory concentrations impact bacterial resistance?

  • Resistance Analysis : Chronic exposure (4 weeks) of E. coli biofilms to 0.5× MIC induces ciprofloxacin resistance (4–8× MIC increase) via gyrA mutations and efflux pump upregulation (acrAB-tolC) . Genomic sequencing (WGS) and efflux inhibition assays (e.g., phenylalanine-arginine β-naphthylamide) are critical for mechanistic studies .

Critical Safety and Regulatory Considerations

Q. What are the gaps in toxicological data, and how can they be addressed preclinically?

  • Risk Assessment : No comprehensive in vivo studies exist. Prioritize:

  • Acute Toxicity : OECD 423 (oral LD₅₀ in rats) and dermal irritation tests (OECD 404).
  • Environmental Impact : Algae (OECD 201) and Daphnia magna (OECD 202) assays to determine EC₅₀ values .
    • Regulatory Status : The EU rejected its approval for biocidal products (PT8) due to insufficient ecotoxicity data, urging researchers to address persistence/bioaccumulation .

Tables for Key Data

Table 2 : Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC₁₈H₄₁N₃·HClNMR/MS
Molecular Weight336.00 g/molCalculated
Solubility>100 mg/mL in H₂OExperimental
Critical Micelle Conc.0.15 mM (25°C)Conductivity

Table 3 : Antimicrobial Spectrum (Selected Pathogens)

OrganismMIC (µg/mL)Biofilm Efficacy (log reduction)
E. coli25–502.5–3.0
Candida albicans50–1001.8–2.2
Pseudomonas aeruginosa100–2001.5–2.0

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